N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide
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Overview
Description
N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethyl-4-aminophenyl with 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and solvents that promote high yields and purity is common. For example, triethylamine and dichloromethane are often used as solvents, while catalysts like 4-dimethylaminopyridine (DMAP) can facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism by which N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group and fluorine atoms play a crucial role in its activity, influencing its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: Shares the trifluoromethyl group but differs in overall structure and applications.
Imidazole Derivatives: These compounds also contain fluorine atoms and are studied for their biological activity.
Uniqueness
N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
94157-92-3 |
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Molecular Formula |
C19H14F8N2O3 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2,6-difluoro-N-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,5-dimethylphenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C19H14F8N2O3/c1-8-7-13(9(2)6-10(8)17(32,18(22,23)24)19(25,26)27)28-16(31)29-15(30)14-11(20)4-3-5-12(14)21/h3-7,32H,1-2H3,(H2,28,29,30,31) |
InChI Key |
SJBKMIIWYQKNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=CC=C2F)F)C)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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